molecular formula C18H24F2N4 B6717373 N-[(1-tert-butyltriazol-4-yl)methyl]-1-(2,4-difluorophenyl)cyclopentan-1-amine

N-[(1-tert-butyltriazol-4-yl)methyl]-1-(2,4-difluorophenyl)cyclopentan-1-amine

Cat. No.: B6717373
M. Wt: 334.4 g/mol
InChI Key: FJZXXIQZKOLXMH-UHFFFAOYSA-N
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Description

N-[(1-tert-butyltriazol-4-yl)methyl]-1-(2,4-difluorophenyl)cyclopentan-1-amine is a compound known for its significant role in click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is valued for its biocompatibility and efficiency in accelerating reaction rates while minimizing cytotoxicity, making it a crucial component in various chemical biology experiments .

Properties

IUPAC Name

N-[(1-tert-butyltriazol-4-yl)methyl]-1-(2,4-difluorophenyl)cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N4/c1-17(2,3)24-12-14(22-23-24)11-21-18(8-4-5-9-18)15-7-6-13(19)10-16(15)20/h6-7,10,12,21H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZXXIQZKOLXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(N=N1)CNC2(CCCC2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-tert-butyltriazol-4-yl)methyl]-1-(2,4-difluorophenyl)cyclopentan-1-amine typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne in the presence of a copper(I) catalyst.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing the reaction conditions to maximize yield and minimize by-products. This often involves the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors are employed to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(1-tert-butyltriazol-4-yl)methyl]-1-(2,4-difluorophenyl)cyclopentan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include copper(I) catalysts for cycloaddition reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives of the compound .

Scientific Research Applications

N-[(1-tert-butyltriazol-4-yl)methyl]-1-(2,4-difluorophenyl)cyclopentan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1-tert-butyltriazol-4-yl)methyl]-1-(2,4-difluorophenyl)cyclopentan-1-amine involves its role as a ligand in copper(I)-catalyzed azide-alkyne cycloaddition reactions. The compound coordinates with the copper(I) ion, facilitating the cycloaddition reaction by stabilizing the transition state and lowering the activation energy. This results in faster reaction rates and higher yields of the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its high catalytic efficiency, biocompatibility, and ability to minimize cytotoxicity. These properties make it a preferred choice for various applications in chemical biology and industrial processes .

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